Cas no 4314-68-5 (3-(4-methoxyphenyl)-2-phenylpropanoic acid)
3-(4-methoxyphenyl)-2-phenylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(4-methoxyphenyl)-2-phenylpropionic acid
- 3-(4-methoxyphenyl)-2-phenylpropanoic acid
- 3-(4-Methoxy-phenyl)-2-phenyl-propionic acid
- F9995-0092
- BDBM50145806
- EINECS 224-332-2
- FT-0635221
- 4314-68-5
- NSC 33136
- AKOS016342076
- 3-(4-methoxyphenyl)-2-phenylpropanoicacid
- GIROORGDVPRQFZ-UHFFFAOYSA-N
- AKOS000596402
- 3-(4-Methoxyphenyl)-2-phenyl-propanoic acid
- BB 0240582
- CHEMBL83949
- 4-Methoxy-alpha-phenylbenzenepropanoic acid
- 3-(4-Methoxy-phenyl)-2-phenyl-propionic acid
- DTXSID901278934
- HMS1683O03
- SCHEMBL1716396
- FS-5838
- NSC33136
- SR-01000318470
- SR-01000318470-1
- EN300-235681
- NSC-33136
- NS00047251
- MFCD00046532
- 4-Methoxy-I+/--phenylbenzenepropanoic acid
- STK499930
- ALBB-000211
- DB-051038
-
- MDL: MFCD00046532
- Inchi: 1S/C16H16O3/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,17,18)
- InChI Key: GIROORGDVPRQFZ-UHFFFAOYSA-N
- SMILES: OC(C(C1C=CC=CC=1)CC1C=CC(=CC=1)OC)=O
Computed Properties
- Exact Mass: 256.11000
- Monoisotopic Mass: 256.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.3
- Topological Polar Surface Area: 46.5A^2
Experimental Properties
- Color/Form: powder
- Density: 1.2±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 381.2±27.0 °C at 760 mmHg
- Flash Point: 138.0±17.2 °C
- PSA: 46.53000
- LogP: 3.10610
- Solubility: Uncertain
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
3-(4-methoxyphenyl)-2-phenylpropanoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-methoxyphenyl)-2-phenylpropanoic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-(4-methoxyphenyl)-2-phenylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008608-1g |
3-(4-Methoxyphenyl)-2-phenylpropionic acid |
4314-68-5 | 1g |
6144CNY | 2021-05-07 | ||
| Fluorochem | 028516-250mg |
3-(4-Methoxy-phenyl)-2-phenyl-propionic acid |
4314-68-5 | 95+% | 250mg |
£93.00 | 2022-02-28 | |
| Fluorochem | 028516-500mg |
3-(4-Methoxy-phenyl)-2-phenyl-propionic acid |
4314-68-5 | 95+% | 500mg |
£141.00 | 2022-02-28 | |
| Fluorochem | 028516-2.5g |
3-(4-Methoxy-phenyl)-2-phenyl-propionic acid |
4314-68-5 | 95+% | 2.5g |
£598.00 | 2022-02-28 | |
| Fluorochem | 028516-10g |
3-(4-Methoxy-phenyl)-2-phenyl-propionic acid |
4314-68-5 | 95+% | 10g |
£1837.00 | 2022-02-28 | |
| Chemenu | CM112703-5g |
3-(4-methoxyphenyl)-2-phenylpropanoic acid |
4314-68-5 | 95% | 5g |
$580 | 2021-06-17 | |
| Alichem | A019110319-5g |
3-(4-Methoxyphenyl)-2-phenylpropanoic acid |
4314-68-5 | 95% | 5g |
$510.39 | 2023-09-01 | |
| TRC | M229463-50mg |
3-(4-Methoxyphenyl)-2-phenylpropanoic Acid |
4314-68-5 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M229463-100mg |
3-(4-Methoxyphenyl)-2-phenylpropanoic Acid |
4314-68-5 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M229463-500mg |
3-(4-Methoxyphenyl)-2-phenylpropanoic Acid |
4314-68-5 | 500mg |
$ 320.00 | 2022-06-04 |
3-(4-methoxyphenyl)-2-phenylpropanoic acid Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 3-(4-methoxyphenyl)-2-phenylpropanoic acid
Introduction to 3-(4-methoxyphenyl)-2-phenylpropanoic acid (CAS No. 4314-68-5) and Its Emerging Applications in Chemical Biology and Medicine
3-(4-methoxyphenyl)-2-phenylpropanoic acid, identified by the chemical identifier CAS No. 4314-68-5, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its aromatic structure and functional groups, has garnered attention due to its potential biological activities and its role as a key intermediate in the synthesis of bioactive molecules. The presence of both a 4-methoxyphenyl moiety and a 2-phenylpropanoic acid backbone imparts unique chemical properties that make it a valuable candidate for further exploration in drug discovery and therapeutic development.
The 4-methoxyphenyl group, a derivative of anisole, contributes to the compound's hydrophobicity and interacts favorably with various biological targets, including enzymes and receptors. This feature has been exploited in the design of molecules with enhanced binding affinity and selectivity. On the other hand, the 2-phenylpropanoic acid moiety introduces a carboxylic acid functionality, which is commonly utilized in medicinal chemistry for its ability to form hydrogen bonds and participate in salt formation, thereby improving solubility and pharmacokinetic properties.
In recent years, the pharmaceutical industry has seen a surge in interest towards molecules that exhibit multitarget interactions, aiming to develop drugs with broader therapeutic effects. 3-(4-methoxyphenyl)-2-phenylpropanoic acid fits well within this paradigm, as its structural features allow it to interact with multiple biological pathways simultaneously. For instance, studies have suggested that this compound may exhibit inhibitory effects on certain kinases and transcription factors, making it a promising candidate for the treatment of inflammatory diseases and cancer.
One of the most compelling aspects of 3-(4-methoxyphenyl)-2-phenylpropanoic acid is its potential as a scaffold for drug design. Researchers have leveraged its structural framework to develop novel analogs with improved pharmacological profiles. By modifying specific substituents or introducing new functional groups, scientists can fine-tune the biological activity of these compounds. This approach has led to the discovery of several lead candidates that are currently undergoing preclinical evaluation.
The synthesis of 3-(4-methoxyphenyl)-2-phenylpropanoic acid is another area of active research. Chemists have developed efficient synthetic routes that enable the production of this compound on a scalable basis. These methods often involve multi-step organic transformations, including condensation reactions, oxidation processes, and functional group interconversions. The optimization of these synthetic pathways is crucial for ensuring high yields and purity, which are essential for pharmaceutical applications.
Advances in computational chemistry have also played a pivotal role in understanding the behavior of 3-(4-methoxyphenyl)-2-phenylpropanoic acid. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level. This information is invaluable for designing experiments and guiding medicinal chemistry efforts. Additionally, computational studies have helped identify key structural features responsible for its biological activity, providing insights into how modifications can enhance its therapeutic potential.
The pharmacokinetic properties of 3-(4-methoxyphenyl)-2-phenylpropanoic acid are another critical area of investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability as a drug candidate. Preclinical studies have provided valuable data on these aspects, revealing both promising features and potential challenges that need to be addressed before moving into human trials.
In conclusion,3-(4-methoxyphenyl)-2-phenylpropanoic acid (CAS No. 4314-68-5) represents a fascinating molecule with significant potential in chemical biology and medicine. Its unique structural features make it an attractive scaffold for drug design, while its reported biological activities highlight its therapeutic promise. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of pharmaceutical innovation.
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